2-Bromo-1-chloro-3-(difluoromethoxy)benzene
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Overview
Description
2-Bromo-1-chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination and chlorination of a difluoromethoxy-substituted benzene derivative. The reaction conditions often include the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-1-chloro-3-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-3-(difluoromethoxy)benzene
- 2-Bromo-4-chloro-1-(difluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)benzene
Uniqueness
2-Bromo-1-chloro-3-(difluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the difluoromethoxy group, makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
1261579-93-4 |
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Molecular Formula |
C7H4BrClF2O |
Molecular Weight |
257.46 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C7H4BrClF2O/c8-6-4(9)2-1-3-5(6)12-7(10)11/h1-3,7H |
InChI Key |
FKNLAKCUOIRENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)OC(F)F |
Origin of Product |
United States |
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